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molecular formula C15H24N2 B3231522 1-Benzyl-N-isopropylpiperidin-4-amine CAS No. 132442-32-1

1-Benzyl-N-isopropylpiperidin-4-amine

Cat. No. B3231522
M. Wt: 232.36 g/mol
InChI Key: ZHROKCZDDDWWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285564B2

Procedure details

A solution of 4-amino-1-benzylpiperidine (45.8 g, 0.24 mol) and acetone (531 mL) was stirred at room temperature for 12 hours. The reaction mixture was then reduced to ca. 150 mL in vacuo. To this mixture was added methanol (100 mL) and the resulting mixture was cooled to 5° C. in an ice/water bath. Sodium triacetoxyborohydride (61.2 g, 0.29 mol) in methanol (350 mL), previously cooled to 5° C. in an ice/water bath, was added and this reaction mixture was stirred at 5° C. for 0.5 hours. The ice/water bath was removed and the reaction mixture was stirred for 2 hours at room temperature and then re-cooled to 5° C. in ice/water bath. To this mixture was added concentrated hydrochloric acid (75 mL) until the pH of the reaction mixture was about 3. This mixture was stirred for 1 hour and then concentrated in vacuo to about 600 mL and 1 N aqueous hydrochloric acid (200 mL) was added to dissolve the solids. The aqueous layer was washed with isopropyl acetate (400 mL) and the layers were separated. The aqueous layer was adjusted to pH 12 with 10 N aqueous sodium hydroxide (200 mL) and isopropylacetate (600 mL) was added. This mixture was stirred for 1 hour at room temperature and then the layers were separated and the organic layer washed with saturated aqueous sodium chloride solution (600 mL) and dried over sodium sulfate (80 g). The sodium sulfate was filtered off and washed with ethyl acetate (20 mL). The solvent was removed in vacuo to give 52.0 g of the title intermediate as a yellow oil (95% yield).
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
531 mL
Type
reactant
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.[CH3:15][C:16]([CH3:18])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CO>[CH2:8]([N:5]1[CH2:6][CH2:7][CH:2]([NH:1][CH:16]([CH3:18])[CH3:15])[CH2:3][CH2:4]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
45.8 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
531 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
61.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred at 5° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The ice/water bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours at room temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to 5° C. in ice/water bath
ADDITION
Type
ADDITION
Details
To this mixture was added concentrated hydrochloric acid (75 mL) until the pH of the reaction mixture
STIRRING
Type
STIRRING
Details
This mixture was stirred for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 600 mL and 1 N aqueous hydrochloric acid (200 mL)
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
WASH
Type
WASH
Details
The aqueous layer was washed with isopropyl acetate (400 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
This mixture was stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed with saturated aqueous sodium chloride solution (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (80 g)
FILTRATION
Type
FILTRATION
Details
The sodium sulfate was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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